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4-(2-methoxyphenyl)-1H-pyrazol-5-amine

ROCK2 inhibition Isoform selectivity Kinase inhibitor

Medicinal chemistry programs require pre-validated scaffolds to de-risk kinase inhibitor discovery. This 5-aminopyrazole offers: - Proven ROCK2 inhibition (IC50=0.18 µM) with 16.7x selectivity over ROCK1 - 2-methoxy pharmacophore essential for target engagement; regioisomers fail - RO5-compliant (AlogP 1.29, PSA 90.65 Ų) for property-driven optimization - Free 5-amino group for rapid SAR exploration Procure for fibrosis, cGVHD, or TNBC-focused libraries.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 173678-15-4
Cat. No. B2548727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxyphenyl)-1H-pyrazol-5-amine
CAS173678-15-4
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C(NN=C2)N
InChIInChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-12-13-10(8)11/h2-6H,1H3,(H3,11,12,13)
InChIKeyHTXSLOQZDFXAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methoxyphenyl)-1H-pyrazol-5-amine – Scaffold Identity & Procurement


4-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS 173678-15-4; synonyms: 5-Amino-4-(2-methoxyphenyl)pyrazole) is a 5-aminopyrazole heterocycle that serves as a versatile scaffold for discovering kinase inhibitors and cytotoxic agents. Its structure is defined by a pyrazole ring bearing a free 5‑amino group and a 2‑methoxyphenyl substituent at the 4‑position. The compound exhibits a computed AlogP of 1.29, a polar surface area of 90.65 Ų, and contains five hydrogen‑bond acceptors and two donors, satisfying Lipinski’s Rule of Five without violations . The scaffold has been elaborated into potent and isoform‑selective ROCK2 inhibitors (e.g., compound A20: ROCK2 IC₅₀ = 0.18 μM, 16.7‑fold selectivity over ROCK1) [1].

ROCK2 pathway inhibition study fit with differentiated isoform-selectivity context
Cellular signaling assay context for kinase inhibitor scaffold elaboration
Fragment-based design workflow with pre-organized hinge-binding motif

4-(2-Methoxyphenyl)-1H-pyrazol-5-amine Substitution Limitations


The 2‑methoxy orientation on the 4‑aryl ring is a critical structural determinant that cannot be replaced by unsubstituted phenyl, 3‑methoxy, or 4‑methoxy analogues without erosion of target engagement and selectivity. Crystallographic and docking studies reveal that the 2‑methoxy group engages in a hydrogen‑bonding network with key residues (Met172 and Glu170) in the ROCK2 ATP‑binding pocket that is inaccessible to bulkier or regioisomeric substituents [1]. In cellular assays, N‑(2‑methoxyphenyl)‑substituted pyrazoles exhibit a distinct cytotoxicity fingerprint (MDAMB‑231 growth inhibition ≥48 % at 10 μM) that is not recapitulated by 4‑methoxyphenyl or 3,5‑dimethoxyphenyl variants, supporting a specific pharmacophoric role [2]. Generic substitution therefore risks loss of the binding interactions and biological selectivity that define this scaffold’s demonstrated utility.

2-Methoxy
isomer
Replacement risk Regioisomeric variants (3- or 4-methoxy) may lose critical H-bond to Glu170, reducing target engagement.
4-Methoxy
analog
Potency shift 4-Methoxyphenyl substitution shows markedly lower cell-model response; cytotoxicity profile may differ.
Unsubstituted
phenyl
Binding loss Absence of methoxy eliminates hinge-region interaction network; selectivity context may not transfer.

4-(2-Methoxyphenyl)-1H-pyrazol-5-amine: Head-to-Head Evidence


ROCK2 Potency & Selectivity vs. Belumosudil

Compound A20, derived directly from the 4‑(2‑methoxyphenyl)‑1H‑pyrazol‑5‑amine scaffold, inhibited ROCK2 with an IC₅₀ of 0.18 μM and ROCK1 with an IC₅₀ of 3.0 μM, yielding a 16.7‑fold selectivity window [1]. By contrast, the FDA‑approved selective ROCK2 inhibitor Belumosudil (KD025) displays a ROCK2 IC₅₀ of 0.105 μM but a wider ROCK1 IC₅₀ of 24 μM (>200‑fold selectivity) [2]. A20 thus provides an alternative selectivity profile with enhanced absolute potency against ROCK1 alongside ROCK2, which may be advantageous in disease contexts where partial ROCK1 co‑inhibition is desirable.

ROCK2 Potency & Selectivity vs. Belumosudil
Cross-study comparable
A20: ROCK2 IC₅₀ = 0.18 μM, ROCK1 = 3.0 μM (~16.7-fold). Belumosudil: ROCK2 = 0.105 μM, ROCK1 = 24 μM (>200-fold).
A20 ROCK2
A20 ROCK1
Reported selectivity ratio broadens pharmacological space; supports dual ROCK1/ROCK2 modulation context without full pan-ROCK inhibition.
ADP-Glo™ kinase assay; enzyme assay comparison.
ROCK2 inhibition Isoform selectivity Kinase inhibitor

Cytotoxicity vs. Regioisomers in Breast Cancer

Lead compound 3c—a pyrazole carrying the 2‑methoxyphenyl N‑substitution—inhibited MDAMB‑231 triple‑negative breast cancer cell growth by 59 % at 10 μM and MCF‑7 growth by 48 %, with SIRT1 enzymatic IC₅₀ = 6.21 μM [1]. In the same study, the N‑(4‑methoxyphenyl) regioisomer (compound 3a) showed markedly lower MDAMB‑231 inhibition (≤20 % at 10 μM), and the corresponding N‑phenyl derivative was essentially inactive. This pattern demonstrates that the 2‑methoxy orientation directly governs antiproliferative potency.

Cytotoxicity vs. Regioisomers in Breast Cancer
Direct head-to-head comparison
2-Methoxyphenyl (3c): 59% MDAMB-231 inhibition at 10 μM. 4-Methoxyphenyl (3a): ≤20% inhibition.
3c inhib.
3a inhib.
Reported cell-model response context supports 2-methoxy as critical pharmacophoric element; not recapitulated by regioisomers.
MTT assay, 48 h exposure; SIRT1 IC₅₀ = 6.21 μM.
Anticancer activity Cytotoxicity N-aryl pyrazole

Hinge-Binding Mode of 2-Methoxyphenyl

Docking of A20 into the ROCK2 ATP‑binding site revealed dual hydrogen bonds between the pyrazole N2‑H and the carbonyl of Met172 (hinge residue) and between the 2‑methoxy oxygen and the side chain of Glu170 [1]. Replacement of the 2‑methoxy group with hydrogen (unsubstituted phenyl) or relocation to the 4‑position eliminates the Glu170 interaction, while 3‑methoxy or 3,5‑dimethoxy variants sterically clash with the αC‑helix. This molecular‑level evidence rationalizes why 4‑(2‑methoxyphenyl)‑aminopyrazoles achieve superior ROCK2 affinity compared to close structural analogs.

Hinge-Binding Mode of 2-Methoxyphenyl
Class-level inference
Key interactions: Pyrazole N2-H···Met172 backbone C=O; 2-OMe···Glu170 side chain.
Met172 H-bond (N2-H)
Glu170 H-bond (2-OMe)
Supports rational compound selection: pre-organizes hinge-binding motif; ≥10-fold potency loss predicted upon removal.
Molecular docking (Glide SP); SAR from reported series.
Molecular docking Structure‑activity relationship Hinge‑binding motif

Physicochemical Profile vs. 4-Methoxy Isomer

The 2‑methoxyphenyl regioisomer (CAS 173678-15‑4) exhibits a computed AlogP of 1.29 , whereas the para‑methoxy isomer (4‑(4‑methoxyphenyl)‑1H‑pyrazol‑5‑amine, CAS 93439-79‑3) is reported with a higher experimental logP of approximately 1.46 . The modestly lower lipophilicity of the 2‑methoxy analogue correlates with improved aqueous solubility observations (soluble in DMSO/DMF; limited water solubility) and a more favorable ligand‑efficiency profile for CNS‑excluded targets. No RO5 violations are flagged for either isomer, but the ortho‑methoxy orientation offers a subtly better balance of polarity and permeability.

Physicochemical Profile vs. 4-Methoxy Isomer
Data to verify
AlogP = 1.29 (2-OMe) vs. logP ≈ 1.46 (4-OMe). ΔlogP ≈ 0.17.
AlogP 2-OMe
logP 4-OMe
Lower lipophilicity may support favorable ADME context for CNS-spared programs. Requires validation.
Computed/experimental logP from vendor and database sources.
Drug‑likeness Lipophilicity ADME property

4-(2-Methoxyphenyl)-1H-pyrazol-5-amine – Application Scenarios


ROCK2-Selective Inhibitor Discovery

The scaffold’s validated translation into compound A20 (ROCK2 IC₅₀ = 0.18 μM; 16.7‑fold selectivity over ROCK1) positions it as a strategic starting point for medicinal chemistry programs targeting fibrotic diseases (idiopathic pulmonary fibrosis, cGVHD) where a partial ROCK1/ROCK2 inhibition ratio may confer therapeutic advantage over highly ROCK2‑exclusive agents like Belumosudil [1]. Procurement is recommended for teams pursuing SAR around the 5‑amino and 4‑aryl vectors.

Fragment-Based Lead Generation for TNBC

N‑(2‑Methoxyphenyl) pyrazole 3c achieved 59 % growth inhibition of MDAMB‑231 cells at 10 μM, outperforming 4‑methoxy and N‑phenyl analogues by a wide margin [2]. This differential cytotoxicity supports the use of the 2‑methoxyphenyl‑aminopyrazole core as a privileged fragment for TNBC‑focused library synthesis and SIRT1‑targeted probe development.

Kinase Profiling & Tool Compound Synthesis

The free 5‑amino group serves as a versatile derivatization handle for amide coupling, urea formation, or reductive amination, enabling rapid exploration of kinase selectivity panels (ROCK1, ROCK2, DYRK1A, GSK‑3β) [1]. The 2‑methoxy‑substituted aryl ring provides a pre‑validated hinge‑binding motif that can be reused across multiple chemotypes, reducing the need for de‑novo scaffold design.

Physicochemical Benchmarking in FBDD

With AlogP = 1.29, PSA = 90.65 Ų, and zero RO5 violations , the compound serves as an ideal low‑molecular‑weight (189.21 g/mol) fragment for property‑guided optimization. Its balanced polarity‑lipophilicity profile makes it a superior choice over the 4‑methoxy regioisomer (logP ≈ 1.46) for CNS‑sparing yet cell‑permeable inhibitor programs.

Application
Selection Property
Validation Focus
ROCK2-Selective Inhibitor Discovery
Isoform-selectivity assay context
ROCK1/ROCK2 ratio interpretation; fibrosis model endpoint monitoring
Fragment-Based Lead Generation for TNBC
Cell-model endpoint review
TNBC cell-line response context; SIRT1-targeted probe validation
Kinase Profiling & Tool Compound Synthesis
Derivatization handle versatility
Kinase selectivity panel review; chemotype-transfer context
Physicochemical Benchmarking in FBDD
Polarity-lipophilicity balance review
Property-guided optimization for CNS-spared cell-permeable inhibitor context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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